4-Ethylpiperidine hydrochloride

描述

Significance of Piperidine (B6355638) Scaffolds in Modern Chemical and Pharmaceutical Sciences

The piperidine moiety, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern chemical and pharmaceutical sciences. researchgate.netnih.govencyclopedia.pub Its prevalence is underscored by its presence in a vast array of FDA-approved drugs and biologically active natural products. thieme-connect.comarizona.edulifechemicals.com The unique three-dimensional structure of the piperidine ring allows for the creation of molecules with specific spatial arrangements, which is crucial for interacting with biological targets like proteins and enzymes. lifechemicals.com This structural feature, combined with a limited number of rotatable bonds, enables the design of compounds with enhanced protein-ligand interactions that are often not achievable with flat, aromatic rings. lifechemicals.com

In medicinal chemistry, the incorporation of piperidine scaffolds into drug candidates can significantly modulate their physicochemical properties, such as solubility and lipophilicity, which in turn affects their absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.comresearchgate.net Furthermore, the piperidine nucleus is integral to the pharmacophore of numerous therapeutic agents, contributing to their biological activity and selectivity. researchgate.netthieme-connect.com Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, analgesic, antipsychotic, and anti-inflammatory effects. researchgate.net The versatility of the piperidine scaffold also extends to materials science, where its derivatives are investigated for applications such as corrosion inhibition. ijnrd.org

The following table provides examples of prominent drugs that feature a piperidine scaffold, illustrating the diverse therapeutic areas where this structural motif is employed.

Table 1: Examples of Marketed Drugs Containing the Piperidine Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Ropivacaine | Anesthetic |

| Loratadine | Anti-allergic |

| Pimozide | Antipsychotic |

| Meperidine | Analgesic |

| Voglibose | Anti-diabetic |

Historical Context of Piperidine Derivatives in Chemical Research

The history of piperidine chemistry is intrinsically linked to the study of natural products. The parent compound, piperidine, was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. ijnrd.orgwikipedia.org Both chemists obtained piperidine from piperine, the alkaloid responsible for the pungency of black pepper, which also gave piperidine its name. wikipedia.org This early work on alkaloids laid the foundation for the exploration of piperidine and its derivatives.

Throughout the 20th century, research into piperidine chemistry expanded significantly, driven by the discovery of numerous naturally occurring piperidine alkaloids with potent biological activities. wikipedia.org Examples include coniine, the toxic component of poison hemlock, and anabasine (B190304) from tree tobacco. wikipedia.org The elucidation of the structures of these natural products spurred chemists to develop synthetic methods to access the piperidine core.

A major advancement in the synthesis of piperidine derivatives was the development of methods for the reduction of pyridines. nih.govwikipedia.org The catalytic hydrogenation of pyridine (B92270) over various metal catalysts, such as molybdenum disulfide, became a key industrial method for producing piperidine. wikipedia.org Other synthetic strategies, such as the Dieckmann condensation to form 4-piperidones, further broadened the accessibility of substituted piperidines for research. dtic.mil These synthetic advancements have been crucial for the systematic investigation of structure-activity relationships and the subsequent development of synthetic piperidine-based pharmaceuticals.

Overview of 4-Ethylpiperidine (B1265683) Hydrochloride's Role as a Research Intermediate and Probe

4-Ethylpiperidine hydrochloride is a derivative of piperidine that serves as a valuable building block and research chemical in organic synthesis. nih.govsigmaaldrich.com As a hydrochloride salt, the compound exhibits increased stability and water solubility compared to its free base form, 4-ethylpiperidine, which facilitates its handling and use in various chemical reactions. hit2lead.com

In the context of chemical research, this compound functions primarily as an intermediate in the synthesis of more complex molecules. ijnrd.org Its structure provides a piperidine ring substituted at the 4-position with an ethyl group. This specific substitution pattern can be strategically utilized by medicinal chemists to explore the impact of alkyl substituents on the biological activity of a target molecule. The piperidine nitrogen can be further functionalized, allowing for the facile introduction of this scaffold into a wide range of molecular architectures.

While not a therapeutic agent itself, the utility of this compound lies in its role as a precursor and a molecular probe. nih.gov Chemical probes are small molecules used to study and manipulate biological systems. By incorporating the 4-ethylpiperidine moiety into potential drug candidates, researchers can investigate how this particular structural unit influences receptor binding, enzyme inhibition, or other pharmacological effects. For instance, it can be used in the synthesis of novel compounds for screening in drug discovery programs targeting a variety of diseases. chemicalbook.com The commercial availability of this compound makes it a readily accessible starting material for the synthesis of libraries of compounds for high-throughput screening. sigmaaldrich.com

The physicochemical properties of the free base, 4-ethylpiperidine, are summarized in the table below.

Table 2: Physicochemical Properties of 4-Ethylpiperidine

| Property | Value |

|---|---|

| Molecular Formula | C7H15N |

| Molecular Weight | 113.20 g/mol |

| IUPAC Name | 4-ethylpiperidine |

| CAS Number | 3230-23-7 |

| SMILES | CCC1CCNCC1 |

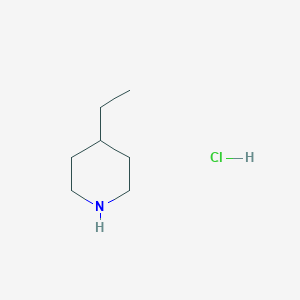

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

4-ethylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-2-7-3-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEDPBSOZYZWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634251 | |

| Record name | 4-Ethylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152135-08-5 | |

| Record name | 4-Ethylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 Ethylpiperidine Hydrochloride and Its Derivatives

Established Synthetic Pathways to 4-Ethylpiperidine (B1265683) Hydrochloride

The construction of the 4-ethylpiperidine core can be achieved through several well-established synthetic routes. These methods often involve the formation of the piperidine (B6355638) ring as a key step, followed by the introduction or modification of the ethyl group at the 4-position.

The Mannich reaction is a powerful tool for the synthesis of piperidones, which are valuable intermediates that can be further reduced to the corresponding piperidines. sciencemadness.orgdtic.mil This reaction typically involves the condensation of an amine, an aldehyde (like formaldehyde), and a ketone. researchgate.net For the synthesis of 4-piperidones, a primary amine can be reacted with two moles of an α,β-unsaturated carbonyl compound, followed by a Dieckmann condensation, hydrolysis, and decarboxylation. dtic.mil The use of glacial acetic acid as a solvent has been shown to improve reaction rates and yields, facilitating the isolation of pure products. sciencemadness.orgacs.org

Recent advancements have focused on developing stereoselective Mannich reactions to produce chiral piperidine derivatives. rsc.org Inspired by biosynthetic pathways, a three-component vinylogous Mannich-type reaction has been developed to create multi-substituted chiral piperidines. rsc.org This method has been successfully applied to the synthesis of various natural alkaloids. rsc.org Furthermore, the nitro-Mannich (aza-Henry) reaction, which involves the reaction of a nitroalkane with an imine, has proven to be a versatile method for synthesizing β-nitroamines, which are precursors to piperidines. researchgate.net Hybrid bio-organocatalytic cascades, which utilize a transaminase to generate a reactive intermediate for a subsequent Mannich reaction, have also been explored for the synthesis of 2-substituted piperidines. ucd.ie

| Reaction Type | Key Intermediates | Advantages | Recent Developments |

|---|---|---|---|

| Classical Mannich Reaction | 4-Piperidones | Improved yields with acetic acid as solvent. sciencemadness.orgacs.org | N/A |

| Vinylogous Mannich Reaction | Chiral dihydropyridinones | Stereoselective, allows for multi-substitution. rsc.org | Application in natural product synthesis. rsc.org |

| Nitro-Mannich (Aza-Henry) Reaction | β-Nitroamines | Versatile for target-oriented synthesis. researchgate.net | Used in the synthesis of complex alkaloids. researchgate.net |

| Bio-organocatalytic Cascade | Reactive iminium intermediates | Combines enzymatic and chemical catalysis. ucd.ie | Synthesis of 2-substituted piperidines. ucd.ie |

Nucleophilic substitution reactions provide a direct and versatile route to the piperidine ring. nih.gov These methods often involve the cyclization of a linear precursor containing both a nucleophile (typically an amine) and a leaving group. nih.gov For instance, the cyclization of 1,5-dihalopentanes with a primary amine can yield piperidines. dtic.mil Similarly, 5-amino-1-haloalkanes, 1,5-diaminopentanes, and 5-aminoalkanols can serve as precursors for the piperidine ring. dtic.mil

The reactivity of the piperidine ring itself can also be exploited. Nucleophilic substitution reactions on 2-methoxy- and 2-acyloxypiperidines, catalyzed by metal triflates, have been developed to introduce various substituents onto the piperidine core. researchgate.net Scandium triflate has been found to be a particularly effective catalyst for these transformations. researchgate.net Furthermore, intramolecular nucleophilic substitution following the reduction of a halogenated amide has been utilized in a one-pot cyclization/reduction cascade to form piperidines. nih.gov

Reductive amination is a widely used and efficient method for the formation of C-N bonds and is a key strategy in the synthesis of piperidines. researchgate.net This two-step process involves the initial formation of an imine or iminium ion from an amine and a carbonyl compound, followed by its reduction to the corresponding amine. researchgate.net A variety of reducing agents can be employed, with borane-pyridine complex (BAP) being a notable non-cyanide-containing alternative to sodium cyanoborohydride, offering advantages in terms of safety and product purity. tandfonline.com

The double reductive amination (DRA) of dicarbonyl compounds is a particularly powerful approach for constructing the piperidine skeleton. chim.it This method allows for the versatile synthesis of polyhydroxypiperidines, which are important as glycosidase inhibitors. chim.it Intramolecular reductive amination of carbohydrate-derived precursors is also a common strategy for producing polyhydroxy piperidine azasugars. researchgate.netresearchgate.net Recent research has focused on developing iron-catalyzed reductive amination of ω-amino fatty acids, which offers an efficient route to piperidines. nih.gov

Multi-Step Synthesis Design and Optimization for Complex Piperidine Analogues

The synthesis of complex piperidine analogues often requires multi-step sequences that are carefully designed and optimized to achieve the desired substitution patterns and stereochemistry. nih.govajchem-a.com A modular approach, combining biocatalytic C-H oxidation and radical cross-coupling, has recently been developed to streamline the synthesis of highly functionalized piperidines, significantly reducing the number of steps required compared to traditional methods. news-medical.net This strategy avoids the need for costly precious metal catalysts like palladium. news-medical.net

One-pot multi-component reactions are also gaining attention as they offer a more atom-economical approach to complex piperidines compared to multi-stage syntheses. nih.gov For example, a one-pot synthesis of N-substituted piperidones has been developed that offers significant advantages over the classical Dieckmann approach. researchgate.net The optimization of reaction conditions, including the choice of catalyst and solvent, is crucial for the success of these multi-step syntheses. For instance, molybdenum trioxide has been shown to be an efficient catalyst for the one-pot synthesis of N-benzoyl piperidine dispiro-1,2,4,5-tetraoxane analogues. nih.gov

Stereoselective Synthesis Methodologies Applied to 4-Ethylpiperidine Derivatives

The stereochemistry of substituents on the piperidine ring can be critical for the biological activity of piperidine-containing compounds. google.com Therefore, the development of stereoselective synthetic methods is of great importance. Asymmetric synthesis of piperidines has been achieved through various strategies, including nitro-Mannich/reduction cyclization and desymmetrization approaches. nih.gov

A stereoselective three-component vinylogous Mannich-type reaction has been developed for the synthesis of chiral 6-alkylated piperidinones and 2-piperidines. fao.org This method provides valuable intermediates for the construction of a variety of chiral piperidine compounds. fao.org Furthermore, iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction have been shown to enable the stereoselective synthesis of substituted piperidines. nih.gov The use of water as a solvent in this method can prevent racemization and lead to highly enantioselective C4-substituted piperidines. nih.gov

Green Chemistry Principles in the Synthesis of Piperidine Compounds

The application of green chemistry principles to the synthesis of piperidine compounds is an increasingly important area of research, aiming to develop more sustainable and environmentally friendly processes. nih.gov Key principles include atom economy, the use of safer solvents, and the reduction of derivatives. acs.org

An efficient green chemistry approach for the synthesis of N-substituted piperidones has been developed, which avoids the use of hazardous reagents and minimizes waste. researchgate.netnih.gov Water-mediated intramolecular cyclization has been used to synthesize a broad range of substituted piperidinols, showcasing a greener alternative to traditional methods. nih.gov Additionally, the use of 3-(diethylamino)propylamine (B94944) (DEAPA) has been identified as a viable and more sustainable alternative to piperidine for Fmoc removal in solid-phase peptide synthesis. rsc.org The development of catalyst-free and environmentally benign methods, such as water-catalyzed reactions, is also a key focus in the green synthesis of piperidine derivatives. ajchem-a.com

Process Chemistry Considerations for Scale-Up and Industrial Relevance

The transition from laboratory-scale synthesis to industrial production of 4-Ethylpiperidine hydrochloride and its derivatives necessitates a thorough evaluation of process chemistry principles to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. The selection of a synthetic route for large-scale manufacturing is heavily influenced by factors such as the availability and cost of starting materials, the number of synthetic steps, reaction conditions, and the ease of purification.

One of the most industrially viable routes to 4-Ethylpiperidine is the catalytic hydrogenation of 4-ethylpyridine (B106801). wikipedia.orgnih.gov This method is attractive due to the relatively low cost and ready availability of the pyridine (B92270) precursor. nih.gov The process involves the reduction of the aromatic pyridine ring to a piperidine ring, a transformation that, while conceptually straightforward, presents several challenges on a large scale. nih.gov

Key considerations for the industrial-scale synthesis of 4-Ethylpiperidine via hydrogenation of 4-ethylpyridine include catalyst selection, reaction optimization, and product isolation. The choice of catalyst is critical for achieving high conversion and selectivity, minimizing the formation of by-products. d-nb.info For the hydrogenation of pyridine derivatives, catalysts based on noble metals such as palladium, platinum, and rhodium on a carbon support are often employed. nih.govd-nb.info The selection is a trade-off between activity, selectivity, cost, and susceptibility to poisoning. For instance, rhodium catalysts have shown high activity in phenylpyridine hydrogenation. d-nb.info

The final step in the production of this compound involves the treatment of the synthesized 4-Ethylpiperidine base with hydrogen chloride. This is typically achieved by dissolving the base in a suitable organic solvent and bubbling hydrogen chloride gas through the solution or by adding a solution of HCl in a solvent like isopropanol. google.com The hydrochloride salt then precipitates and can be isolated by filtration and drying. google.com

The table below outlines the key process parameters and challenges associated with the industrial-scale catalytic hydrogenation of 4-ethylpyridine.

| Parameter | Industrial Consideration | Challenges and Mitigation Strategies |

| Catalyst | Selection of a robust, active, and selective catalyst (e.g., Pd/C, Pt/C, Rh/C). d-nb.info Catalyst loading and lifecycle are critical for cost-effectiveness. | Catalyst deactivation due to impurities in the feed or by-product formation. Mitigation involves feed purification and optimizing reaction conditions to prolong catalyst life. Catalyst recovery and recycling are essential for economic viability. |

| Solvent | Choice of a solvent that ensures good solubility of the substrate and product, is inert under reaction conditions, and allows for easy product isolation. Ecologically benign solvents are preferred. d-nb.info | Solvent recovery and recycling are necessary to minimize waste and reduce costs. The choice of solvent can influence reaction rate and selectivity. |

| Temperature | Optimization is required to achieve a reasonable reaction rate without promoting side reactions or catalyst degradation. Hydrogenation of pyridines often requires elevated temperatures. nih.gov | High temperatures can lead to over-hydrogenation of the ethyl group or ring-opening by-products. Precise temperature control is crucial. |

| Pressure | Higher hydrogen pressure generally increases the reaction rate. The optimal pressure is determined by balancing reaction speed and the cost and safety of high-pressure equipment. nih.gov | High-pressure reactors are capital-intensive and have stringent safety requirements. The process must be designed to operate safely at the required pressure. |

| Purity of Starting Material | Impurities in the 4-ethylpyridine feed can poison the catalyst, reducing its efficiency and lifespan. | Pre-purification of the starting material is often necessary. The cost of purification must be factored into the overall process economics. |

| Product Isolation and Purification | The separation of the 4-ethylpiperidine product from the catalyst and solvent, followed by conversion to the hydrochloride salt and purification. | Efficient catalyst filtration is required. The final product must meet stringent purity specifications, which may necessitate recrystallization or other purification steps. google.com |

| By-product Formation | Potential by-products include incompletely hydrogenated intermediates or products from the hydrogenation of the ethyl substituent. | Optimization of reaction conditions (catalyst, temperature, pressure, reaction time) is key to maximizing selectivity towards the desired product. d-nb.info |

The industrial production of derivatives of this compound would involve additional synthetic steps, each with its own set of scale-up challenges. For instance, N-alkylation or N-acylation of the piperidine nitrogen would require careful selection of reagents and reaction conditions to ensure high yields and minimize the formation of impurities. vasudhapharma.com The principles of green chemistry, such as atom economy, use of less hazardous chemicals, and energy efficiency, are increasingly important considerations in the development of industrial-scale synthetic processes for piperidine derivatives. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 4 Ethylpiperidine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 4-Ethylpiperidine (B1265683) hydrochloride, the protonated nitrogen atom influences the chemical shifts of the neighboring protons. The spectrum is expected to show distinct signals corresponding to the ethyl group and the piperidine (B6355638) ring protons.

The protons on the piperidine ring exist in different chemical environments. Protons on carbons adjacent to the positively charged nitrogen (C2 and C6) are expected to be deshielded and appear at a lower field (higher ppm value) compared to other ring protons. libretexts.org The axial and equatorial protons on the same carbon are diastereotopic and should, in principle, have different chemical shifts and coupling constants. The ethyl group will present as a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling to each other.

A summary of expected ¹H NMR chemical shifts is presented in the table below. Actual values can vary based on the solvent and concentration. illinois.edu

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| -CH₂- (ethyl) | ~1.3 - 1.5 | Quartet (q) | Coupling to the adjacent methyl group. |

| -CH₃ (ethyl) | ~0.9 | Triplet (t) | Coupling to the adjacent methylene group. |

| Piperidine H2/H6 (axial & equatorial) | ~3.0 - 3.5 | Multiplet (m) | Deshielded by the adjacent nitrogen atom. |

| Piperidine H3/H5 (axial & equatorial) | ~1.7 - 2.0 | Multiplet (m) | Typical aliphatic piperidine ring protons. |

| Piperidine H4 (methine) | ~1.5 - 1.8 | Multiplet (m) | Methine proton at the point of ethyl substitution. |

| N-H₂⁺ | Broad, variable | Singlet (br s) | Position is highly dependent on solvent and concentration; may exchange with D₂O. |

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all non-equivalent carbon atoms in a molecule. libretexts.org For 4-Ethylpiperidine hydrochloride, five distinct signals are expected: two for the ethyl group and three for the piperidine ring carbons (C2/C6, C3/C5, and C4), assuming conformational averaging makes C2 and C6, as well as C3 and C5, chemically equivalent. The carbon atoms are referenced against a standard, typically tetramethylsilane (B1202638) (TMS). oregonstate.edu

The carbons closer to the electronegative nitrogen atom (C2 and C6) will appear further downfield. compoundchem.com The chemical shifts provide a carbon map of the molecule, confirming the core structure.

| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| C2 / C6 | ~44 - 47 | Adjacent to the nitrogen atom. rsc.org |

| C3 / C5 | ~29 - 32 | Standard aliphatic carbon signal. |

| C4 | ~35 - 38 | Methine carbon substituted with the ethyl group. |

| -CH₂- (ethyl) | ~28 - 30 | Ethyl group methylene carbon. |

| -CH₃ (ethyl) | ~11 - 13 | Ethyl group terminal methyl carbon. |

While 1D NMR provides primary structural information, 2D NMR techniques are employed for more complex assignments and conformational analysis. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons through the carbon skeleton. For this compound, COSY would confirm the coupling between the ethyl group's CH₂ and CH₃ protons, and map the relationships between the H2, H3, H4, and H5 protons of the piperidine ring.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining the spatial proximity of atoms, irrespective of their bonding. libretexts.org It detects through-space interactions. For this compound, NOESY can be used to determine the preferred conformation of the piperidine ring (e.g., chair conformation) and the orientation of the ethyl group (axial vs. equatorial). For instance, a cross-peak between the axial protons at C2/C6 and C4 would support a chair conformation. niscpr.res.in

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Detection

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is critical for confirming the molecular weight of a compound and for identifying and quantifying impurities.

HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, providing definitive confirmation of its identity. For the free base, 4-ethylpiperidine (C₇H₁₅N), the exact mass can be calculated and compared to the measured value.

| Species | Formula | Calculated Monoisotopic Mass | Expected Ion [M+H]⁺ |

|---|---|---|---|

| 4-Ethylpiperidine (free base) | C₇H₁₅N | 113.12045 | 114.12828 |

This high level of accuracy is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

LC-MS/MS is a hybrid technique that combines the separation power of liquid chromatography with the detection specificity and sensitivity of tandem mass spectrometry. nih.gov It is the gold standard for analyzing complex mixtures, such as identifying low-level impurities or degradation products in a drug substance. lcms.czlcms.cz

In the context of this compound, an LC method would first separate the parent compound from any process-related impurities or products of forced degradation studies. researchgate.net The separated components then enter the mass spectrometer. In the first stage (MS1), parent ions are selected. These ions are then fragmented in a collision cell, and the resulting fragment ions are analyzed in the second stage (MS2). This process creates a unique fragmentation pattern for each compound, acting as a "fingerprint" that aids in structural identification, even for unknown impurities. nih.govfda.gov.tw This technique is highly sensitive and can detect and quantify impurities at very low levels, which is crucial for pharmaceutical quality control. sigmaaldrich.com

Chromatographic Methodologies for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating this compound from impurities and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods employed.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone of pharmaceutical analysis, and its application to this compound involves specific modes and detectors to achieve optimal results.

Reversed-phase HPLC is a widely used technique for the analysis of a broad range of pharmaceutical compounds. nih.gov In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. nih.gov For hydrochloride salts like this compound, the mobile phase composition, particularly its pH, is a critical parameter. The ionization of the analyte is controlled by adjusting the mobile phase pH, which in turn affects its retention on the stationary phase. phenomenex.com A common approach involves using a buffered aqueous solution mixed with an organic solvent such as acetonitrile (B52724) or methanol (B129727). phenomenex.com The separation of the analyte from any non-polar impurities is achieved based on their differential partitioning between the stationary and mobile phases.

A typical RP-HPLC method for a piperidine derivative might utilize a C18 column with a mobile phase consisting of acetonitrile and water (with pH adjusted by an acid like glacial acetic acid) in an isocratic elution mode. nih.gov The precise conditions, including the column dimensions, particle size, flow rate, and temperature, are optimized to achieve efficient separation. nih.gov

Table 1: Illustrative RP-HPLC Method Parameters for Piperidine Derivatives

| Parameter | Condition |

| Column | Hypersil Gold C18 |

| Mobile Phase | Acetonitrile and HPLC grade water (pH adjusted to 2.6 with 2% v/v glacial acetic acid) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 ± 0.2 °C |

| Injection Volume | 20 µL |

| Detection | Photodiode Array (PDA) Detector |

This table is illustrative and based on a method for quercetin (B1663063) and piperine, demonstrating typical parameters that could be adapted for this compound analysis. nih.gov

While UV/Vis detection is common in HPLC, it is limited to compounds with a suitable chromophore. nih.gov this compound may lack a strong chromophore, making detection by UV challenging. Charged Aerosol Detection (CAD) offers a universal detection method for nonvolatile and semi-volatile compounds, irrespective of their optical properties. chromatographyonline.com

In CAD, the HPLC eluent is first nebulized to form aerosol particles. These particles are then charged by ionized nitrogen gas, and the resulting charge is measured by an electrometer. chromatographyonline.com This technique provides a response that is proportional to the mass of the analyte, allowing for the quantification of compounds like this compound and its counter-ion. thermofisher.comresearchgate.net CAD is particularly advantageous for analyzing pharmaceutical salts, as it can simultaneously detect the active pharmaceutical ingredient (API) and its counterion. thermofisher.comresearchgate.net The sensitivity of CAD allows for the detection of impurities at low levels, often below 0.1% (w/w). thermofisher.comresearchgate.net

For charged analytes like the protonated form of 4-Ethylpiperidine, which may exhibit poor retention on traditional RP-HPLC columns, ion-pairing chromatography (IPC) is a valuable technique. chromatographyonline.comnih.gov IPC involves adding an ion-pairing agent to the mobile phase. youtube.com This agent is typically a large, ionic molecule with a hydrophobic tail. chromforum.org

For a cationic analyte like this compound, an anionic ion-pairing agent, such as an alkyl sulfonate, is used. chromforum.orgmasontechnology.ie The ion-pairing agent forms a neutral ion-pair with the analyte in the mobile phase. This ion-pair has increased hydrophobicity, leading to enhanced retention on the reversed-phase column. chromforum.org Alternatively, the ion-pairing agent can adsorb onto the stationary phase, creating a pseudo-ion-exchange surface that retains the charged analyte. The concentration of the ion-pairing agent and the pH of the mobile phase are critical parameters that need to be carefully controlled to achieve reproducible separations. chromforum.org

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering faster and more efficient separations compared to conventional HPLC. mdpi.com UPLC systems utilize columns with smaller particle sizes (typically less than 2 µm) and operate at higher pressures. mdpi.com This results in a substantial reduction in analysis time and solvent consumption while improving resolution and sensitivity. mdpi.com

The principles of separation in UPLC are the same as in HPLC, and methods can often be transferred between the two platforms with appropriate adjustments. mdpi.com For this compound, a UPLC method would offer the advantage of rapid purity assessments and quantification, which is particularly beneficial in high-throughput screening environments. The enhanced resolution of UPLC can also be crucial for separating closely related impurities.

Infrared (IR) Spectroscopy for Functional Group Identification and Verification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational modes of its chemical bonds. The resulting IR spectrum is a unique fingerprint of the molecule.

For this compound, the IR spectrum provides valuable information for structural confirmation. Key vibrational bands expected in the spectrum include:

N-H stretching: The protonated amine in the piperidine ring will exhibit a broad and strong absorption band, typically in the region of 2400-2800 cm⁻¹. This broadness is a characteristic feature of amine salts.

C-H stretching: The stretching vibrations of the C-H bonds in the ethyl group and the piperidine ring will appear in the region of 2850-3000 cm⁻¹.

C-H bending: The bending vibrations of the CH₂ and CH₃ groups will be observed at lower frequencies, typically below 1500 cm⁻¹. researchgate.net

C-N stretching: The C-N stretching vibration of the piperidine ring is expected in the fingerprint region of the spectrum.

The IR spectrum of this compound can be compared with reference spectra of similar compounds, such as piperidine hydrochloride, to aid in its identification. nih.gov

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N⁺-H | Stretching | 2400 - 2800 (broad) |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| CH₂ | Bending (Scissoring) | ~1465 |

| CH₃ | Bending (Asymmetric) | ~1450 |

| CH₃ | Bending (Symmetric) | ~1375 |

| C-N | Stretching | Fingerprint Region |

This table provides a general guide to the expected IR absorption bands. The exact positions and intensities of the bands can be influenced by the specific molecular environment and the physical state of the sample.

Elemental Analysis for Empirical Formula and Purity Validation

Elemental analysis is a cornerstone technique for the characterization of synthesized chemical compounds. It provides the mass percentages of the constituent elements, which allows for the verification of the empirical formula. The molecular formula for this compound is C₇H₁₆ClN, with a molecular weight of 149.66 g/mol . Based on this, the theoretical elemental composition can be calculated.

The validation of a compound's purity is achieved by comparing the experimentally determined elemental composition with the theoretical values. The accepted industry standard for purity confirmation by elemental analysis typically requires the experimental values to be within ±0.4% of the calculated theoretical values. nih.gov This close correlation provides strong evidence that the sample is of high purity and free from significant amounts of impurities.

While specific experimental data for a single batch of this compound is proprietary to the performing laboratory, the following table illustrates how the results of such an analysis would be presented and evaluated.

Table 1: Comparative Elemental Analysis of this compound

| Element | Theoretical % | Experimental % | Difference % |

| Carbon (C) | 56.18 | 56.05 | -0.13 |

| Hydrogen (H) | 10.78 | 10.85 | +0.07 |

| Chlorine (Cl) | 23.69 | 23.59 | -0.10 |

| Nitrogen (N) | 9.36 | 9.31 | -0.05 |

Note: The "Experimental %" values are representative and serve to illustrate the data obtained from an elemental analysis. The small differences between the theoretical and experimental values in this illustrative table fall well within the acceptable ±0.4% deviation, which would confirm the empirical formula and indicate a high degree of purity for the analyzed sample.

The process of elemental analysis is crucial not only for the initial identification of a newly synthesized compound but also as a quality control measure to ensure batch-to-batch consistency. The data generated provides a quantitative measure of a compound's purity, which is a critical parameter for its use in further research and development. nih.gov

X-ray Crystallography for Solid-State Structural Determination

For piperidine-containing compounds, X-ray crystallography can definitively establish the conformation of the six-membered ring, which typically adopts a chair conformation. nih.govnih.gov In the case of this compound, this analysis would reveal the orientation of the ethyl group at the C4 position (axial or equatorial) and the packing of the ions in the solid state, which is influenced by hydrogen bonding and other intermolecular forces.

A search of the Cambridge Structural Database (CSD) for a publicly available crystal structure of this compound did not yield a specific entry. However, to illustrate the type of data obtained from such an analysis, the crystallographic data for a related simple salt, piperidinium (B107235) chloride, can be considered. greatcellsolarmaterials.com The study of such simple salts provides valuable insight into the structural characteristics that can be expected for this compound.

For instance, a single-crystal X-ray diffraction study of a simple piperidinium salt would yield a set of crystallographic parameters that define the unit cell and the symmetry of the crystal.

Table 2: Illustrative Crystallographic Data for a Simple Piperidinium Salt

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.987(2) |

| b (Å) | 10.234(3) |

| c (Å) | 14.567(4) |

| β (°) | 95.45(2) |

| Volume (ų) | 1332.1(6) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.205 |

Note: This data is for an illustrative example of a piperidinium salt and is not the specific data for this compound. "Z" represents the number of molecules per unit cell.

In the crystal structure of a piperidinium salt, the protonated nitrogen atom of the piperidine ring forms hydrogen bonds with the chloride anions, creating a network of interactions that stabilize the crystal lattice. nih.gov The ethyl group in this compound would likely occupy an equatorial position on the chair-form piperidine ring to minimize steric hindrance, a feature that would be unequivocally confirmed by X-ray crystallography. The precise bond lengths and angles determined by this method are critical for understanding the molecule's steric and electronic properties.

Computational and Theoretical Investigations of 4 Ethylpiperidine Hydrochloride

Quantum Chemical Studies

Quantum chemical studies provide profound insights into the electronic structure, reactivity, and spectroscopic properties of molecules. These computational methods have become indispensable in modern chemistry for predicting and understanding molecular behavior at the atomic level. For 4-ethylpiperidine (B1265683) hydrochloride, these theoretical approaches can elucidate its geometric parameters, electronic properties, and potential interactions, which are crucial for its various applications.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. eurjchem.com It has been widely applied to predict the properties of molecules with a high degree of accuracy. DFT calculations for 4-ethylpiperidine hydrochloride involve optimizing the molecular geometry to find its most stable conformation and then calculating various electronic properties based on this optimized structure. nih.gov

The optimization of the molecular structure of similar piperidine (B6355638) derivatives has been achieved using DFT methods like B3LYP with basis sets such as 6-31G(d,p) and 6-311++G(d,p). orientjchem.org These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in a related piperidine derivative, the C-C and C-H bond distances of the piperidine ring were found to be in the ranges of 1.516–1.555 Å and 1.094–1.112 Å, respectively. The C-N bond distance was calculated to be around 1.07–1.09 Å. orientjchem.org

Frontier Molecular Orbital (HOMO-LUMO) analysis is a key component of understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. nih.gov

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com For similar piperidine-containing compounds, the HOMO-LUMO energy gap has been calculated to be significant, indicating that charge transfer occurs within the molecule. researchgate.net The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. This distribution helps in predicting the sites of electrophilic and nucleophilic attack. nih.gov

| Parameter | Value |

|---|---|

| EHOMO (eV) | -6.5 |

| ELUMO (eV) | -1.2 |

| Energy Gap (ΔE) (eV) | 5.3 |

| Ionization Potential (I) (eV) | 6.5 |

| Electron Affinity (A) (eV) | 1.2 |

| Global Hardness (η) (eV) | 2.65 |

| Chemical Potential (μ) (eV) | -3.85 |

| Global Electrophilicity Index (ω) (eV) | 2.80 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule in three dimensions. libretexts.org It helps to identify the regions of a molecule that are rich or poor in electrons, which is crucial for understanding intermolecular interactions. deeporigin.com The MEP map is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green and yellow represent areas with intermediate potential. avogadro.cc

For piperidine derivatives, MEP maps can reveal the electrophilic and nucleophilic sites. The negatively charged regions are susceptible to electrophilic attack, while the positively charged regions are prone to nucleophilic attack. researchgate.net This information is instrumental in predicting how this compound might interact with other molecules, such as biological targets or reactants in a chemical synthesis. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between occupied and unoccupied orbitals, which corresponds to stabilizing intramolecular interactions. dntb.gov.ua By analyzing the interactions between donor (Lewis-type) and acceptor (non-Lewis type) orbitals, NBO analysis can quantify the strength of these interactions in terms of stabilization energy (E(2)).

DFT calculations are highly effective in predicting various spectroscopic parameters. nih.gov For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and FT-Raman spectroscopy to provide a complete assignment of the vibrational modes. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) method and correlated with experimental spectra. researchgate.net

Furthermore, quantum chemical calculations can predict various reactivity descriptors. rsc.org These descriptors, derived from the HOMO and LUMO energies, include ionization potential, electron affinity, chemical hardness, chemical potential, and the global electrophilicity index. mdpi.com These parameters provide a quantitative measure of the molecule's reactivity and can be used to compare the reactivity of different compounds.

Besides DFT, other quantum chemical methods can be employed to study this compound.

Ab initio methods , meaning "from first principles," are based on solving the Schrödinger equation without using any empirical parameters. wikipedia.org The Hartree-Fock (HF) method is the simplest ab initio method. chemeurope.com More accurate, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory account for electron correlation to a greater extent, providing more precise results, albeit at a higher computational cost. nih.gov These methods can be used to validate the results obtained from DFT calculations and to study systems where DFT might be less reliable. chemeurope.com

Semi-empirical quantum chemical methods offer a computationally less expensive alternative to ab initio methods and DFT. wikipedia.org These methods, such as AM1 and PM6, use parameters derived from experimental data to simplify the calculations. arxiv.org While they are generally less accurate than DFT or ab initio methods, they are particularly useful for studying very large molecules or for high-throughput screening where computational speed is a priority. ethz.chnih.gov However, their accuracy can be limited if the molecule under study is significantly different from the molecules used to parameterize the method. wikipedia.org

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a molecule, or ligand, will bind to a receptor's active site. nih.govyoutube.com For derivatives of this compound, these studies are essential for elucidating the structural basis of their pharmacological activity and for designing new, more potent, and selective compounds. nih.govnih.gov

Computational docking studies on various piperidine-containing molecules have successfully predicted their binding modes within the active sites of numerous biological targets, including enzymes and receptors. nih.govtandfonline.com For a molecule like this compound, the protonated piperidine nitrogen is critical, often forming a key ionic or hydrogen bond interaction with acidic residues (e.g., Aspartic acid, Glutamic acid) in a receptor binding pocket. nih.gov

The 4-ethyl group, being hydrophobic, would be expected to occupy a lipophilic pocket within the receptor, contributing to binding affinity through van der Waals forces and hydrophobic interactions. nih.govnih.gov Visualization of these docked poses allows researchers to understand the specific amino acid residues involved in the interaction. For instance, studies on 4-substituted piperidine analogs targeting the µ-opioid receptor have shown interactions with residues such as Asp147, Tyr148, and Trp318. tandfonline.com Similarly, docking of piperidine derivatives into the acetylcholinesterase (AChE) active site has highlighted key interactions that guide the design of inhibitors for Alzheimer's disease. nih.gov

A hypothetical docking of this compound into a representative receptor active site might reveal the interactions detailed in the following table.

Table 1: Predicted Interactions of this compound in a Hypothetical Receptor Binding Site

| Moiety of Ligand | Interacting Residue (Example) | Interaction Type |

|---|---|---|

| Piperidine Nitrogen (protonated) | Aspartic Acid (ASP) | Ionic Bond, Hydrogen Bond |

| Ethyl Group at C4 | Leucine (LEU), Valine (VAL) | Hydrophobic Interaction |

Beyond just predicting the binding pose, computational methods can estimate the binding affinity (often expressed as Kᵢ or IC₅₀) and the free energy of binding (ΔG). nih.govlu.se These calculations quantify the strength of the ligand-receptor interaction. For a series of related piperidine derivatives, these calculations can help explain differences in biological activity. nih.gov

For example, in studies of piperidine-based ligands for the sigma-1 receptor, calculated binding affinities have been correlated with experimentally determined values, showing that subtle changes to the substituents on the piperidine ring can lead to significant changes in affinity. nih.gov Research on P2Y₁₄R antagonists demonstrated that modifications to the piperidine moiety, including the introduction of bridging groups, directly impacted binding affinity, with IC₅₀ values ranging from nanomolar to micromolar concentrations. nih.gov Free energy calculations for piperidine derivatives targeting the 20S proteasome have shown binding free energies in the range of -8 to -9 kcal/mol, indicating strong and stable binding. nih.gov These computational approaches are invaluable for prioritizing which novel chemical entities should be synthesized and tested. lu.se

The piperidine ring is not planar and typically adopts a stable "chair" conformation. core.ac.uk However, it can undergo a "ring flip" to an alternative chair conformation or adopt other less stable conformations like a "boat" or "twist-boat." The specific conformation is crucial for how the substituents are oriented in 3D space and, consequently, how the molecule fits into a receptor's binding site.

Conformational analysis of 4-Ethylpiperidine would show that the ethyl group can exist in either an axial or equatorial position. The equatorial conformation is generally more stable due to reduced steric hindrance. Computational studies can precisely calculate the energy difference between these conformers. This analysis is critical because the receptor may selectively bind to only one of the possible conformations, making the conformational preference a key determinant of biological activity. core.ac.uk

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov These models are built by calculating a set of molecular descriptors (e.g., size, shape, hydrophobicity, electronic properties) for each compound and then using statistical methods to correlate these descriptors with the observed activity or property.

For piperidine derivatives, QSAR studies have been widely applied. tandfonline.comnih.govnih.gov For instance, a QSAR study on piperidine-based acetylcholinesterase inhibitors identified that the topochemical index and van der Waals volume were key descriptors controlling their inhibitory activity. nih.gov Another study on furan-pyrazole piperidine derivatives used 2D and 3D autocorrelation descriptors to build robust models for predicting anticancer activity, achieving high correlation coefficients (r² values up to 0.832). tandfonline.comnih.gov

A QSAR model for a series of 4-substituted piperidines could be represented by a general equation:

Biological Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Here, the descriptors could represent properties of the substituent at the 4-position (like the ethyl group), such as its size (e.g., molar volume) or hydrophobicity (e.g., LogP). Such models are powerful tools for predicting the activity of unsynthesized compounds and for guiding the design of new molecules with enhanced potency. tandfonline.comtandfonline.com

Table 2: Example Descriptors Used in QSAR/QSPR Models of Piperidine Derivatives

| Descriptor Type | Specific Example | Information Encoded |

|---|---|---|

| Topological | Topochemical Index (τ) | Branching and shape of the molecule. nih.gov |

| Electronic | Partial Charge (PEOE_VSA) | Distribution of electrons, propensity for electrostatic interactions. nih.gov |

| Hydrophobic | LogP | Water-octanol partition coefficient, a measure of lipophilicity. researchgate.net |

| Steric/Volume | Van der Waals Volume (Vω) | The space occupied by the molecule. nih.gov |

Machine Learning and Artificial Intelligence in Chemical Research and Drug Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of vast and complex chemical datasets. nih.govmdpi.com In the context of piperidine-based drug design, ML algorithms like Support Vector Machines (SVM), Random Forest (RF), and various types of Neural Networks are used to build more sophisticated and predictive QSAR models. nih.govnih.gov

In Silico Screening Strategies for Novel Chemical Entities

In silico or virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This approach allows researchers to test millions of virtual compounds quickly and cost-effectively, narrowing down the candidates for experimental testing.

Starting with a scaffold like 4-Ethylpiperidine, a virtual library can be generated by adding a wide variety of different chemical groups at the piperidine nitrogen. This library can then be "docked" into the binding site of a target protein. The compounds are ranked based on their predicted binding affinity and how well they fit the pharmacophore model (the essential 3D arrangement of features required for activity). This process has been successfully used to identify novel piperidine-based inhibitors for targets like acetylcholinesterase and the main protease of COVID-19. nih.govresearchgate.net This strategy efficiently filters vast chemical spaces to find promising hits for further development.

Chemical Reactivity and Derivatization Studies of 4 Ethylpiperidine Hydrochloride

Nucleophilic Substitution Reactions Involving the Piperidine (B6355638) Moiety

The nitrogen atom in the piperidine ring of 4-ethylpiperidine (B1265683) is nucleophilic, allowing it to participate in various substitution reactions. After deprotonation to the free base, 4-ethylpiperidine can act as a potent nucleophile, attacking electrophilic centers.

A primary example of this reactivity is its involvement in nucleophilic aromatic substitution (SNAr) reactions. In these reactions, the piperidine nitrogen attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. Studies on the reactions of N-methylpyridinium ions with piperidine in methanol (B129727) have shown that the reaction mechanism is not a simple rate-controlling addition of the nucleophile. nih.gov Instead, it involves a rate-determining deprotonation of the addition intermediate. nih.gov This mechanism is characterized by a second-order dependence on the piperidine concentration. nih.gov The reactivity order for leaving groups in such reactions with piperidine is found to be different from the typical "element effect" observed in many SNAr reactions. nih.gov For instance, the order is 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I for substituted N-methylpyridinium compounds reacting with piperidine. nih.gov This highlights the influence of the electronic properties of the substrate on the reaction pathway. nih.gov

The general scheme for the nucleophilic substitution involving the piperidine moiety can be summarized as follows:

| Reactant A (Electrophile) | Reactant B (Nucleophile) | Product | Reaction Type |

| Activated Aryl Halide | 4-Ethylpiperidine | N-Aryl-4-ethylpiperidine | Nucleophilic Aromatic Substitution (SNAr) |

| Alkyl Halide | 4-Ethylpiperidine | N-Alkyl-4-ethylpiperidine | Nucleophilic Aliphatic Substitution (SN2) |

| Acyl Chloride | 4-Ethylpiperidine | N-Acyl-4-ethylpiperidine | Nucleophilic Acyl Substitution |

This table illustrates general nucleophilic substitution reactions where 4-ethylpiperidine can act as the nucleophile.

Coupling Reactions for the Synthesis of Novel Derivatives

The synthesis of novel derivatives of 4-ethylpiperidine can be achieved through various coupling reactions. Transition-metal-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-nitrogen (C-N) bonds, and the secondary amine of 4-ethylpiperidine is a suitable substrate for such transformations.

For instance, the Buchwald-Hartwig amination allows for the coupling of the piperidine nitrogen with aryl halides or triflates, catalyzed by a palladium complex. This reaction is highly versatile for creating a wide range of N-arylpiperidine derivatives. Similarly, reductive amination can be employed, where 4-ethylpiperidine reacts with a ketone or aldehyde in the presence of a reducing agent to form a more complex tertiary amine.

Recent advancements in chemistry have also highlighted transition-metal-catalyzed reductive coupling reactions as a powerful method for converting two electrophiles into value-added products. rsc.org While these reactions are complex, mechanistic studies, particularly theoretical ones, are providing significant insights into designing new coupling reactions. rsc.org The key steps often involve the activation of electrophiles and the reduction of the high-oxidation-state metal catalyst to construct new chemical bonds. rsc.org

| Coupling Reaction Type | Electrophile | Reagent/Catalyst | Product Class |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate | Palladium Catalyst, Base | N-Aryl-4-ethylpiperidines |

| Reductive Amination | Aldehyde/Ketone | Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl-4-ethylpiperidines |

| Ullmann Condensation | Aryl Halide | Copper Catalyst, Base | N-Aryl-4-ethylpiperidines |

This table summarizes common coupling reactions for the derivatization of 4-ethylpiperidine.

Reaction Kinetics and Mechanistic Studies of 4-Ethylpiperidine Transformations

Understanding the kinetics and mechanisms of reactions involving 4-ethylpiperidine is crucial for optimizing reaction conditions and controlling product formation. As mentioned earlier, studies on nucleophilic aromatic substitution with piperidine have revealed detailed mechanistic insights. nih.gov

The reaction between substituted N-methylpyridinium ions and piperidine in methanol is second-order in piperidine. nih.gov The proposed mechanism involves the initial formation of an addition intermediate between the substrate and one molecule of piperidine. nih.gov The rate-determining step is the subsequent deprotonation of the N-H proton of the newly added piperidine moiety by a second piperidine molecule, which acts as a base. nih.gov This deprotonation is thought to occur via a hydrogen-bonded complex, which then leads to the elimination of the leaving group. nih.gov For good leaving groups like chloride, bromide, and iodide, this elimination is likely a concerted E2 process, while for poorer leaving groups like fluoride (B91410) and cyanide, it may proceed through an E1cB-like mechanism. nih.gov

Kinetic studies are essential for elucidating such complex reaction pathways. By examining the effect of reactant concentrations, temperature, and solvent on the reaction rate, a detailed picture of the transition states and intermediates can be constructed. Thermodynamic studies can also reveal whether a reaction is under thermodynamic or kinetic control, which is important for predicting the final product distribution. rsc.org

| Reaction Parameter | Observation/Implication |

| Reactant Concentration | Second-order kinetics in piperidine suggests its dual role as a nucleophile and a base in the rate-determining step. nih.gov |

| Leaving Group | The nature of the leaving group can alter the mechanism of the elimination step (E2 vs. E1cB-like). nih.gov |

| Steric Effects | Steric hindrance around the reaction center can significantly impact the reaction rate and equilibrium position. rsc.org |

This table outlines key parameters and their implications in the mechanistic studies of piperidine reactions.

Strategies for Derivatization to Enhance Specificity or Potency

Derivatization of the 4-ethylpiperidine scaffold is a common strategy in medicinal chemistry and other fields to modulate its biological activity, specificity, or physicochemical properties. The secondary amine provides a convenient handle for introducing a wide variety of functional groups.

One common approach is acylation, where the piperidine nitrogen reacts with acyl chlorides or anhydrides. nih.gov This can introduce benzoyl groups or other chromophores, which can be useful for analytical purposes such as enhancing detection in HPLC-UV analysis. nih.gov The reactivity of the acylating agent is influenced by the electronic nature of its substituents; stronger electron-withdrawing groups increase the electrophilicity of the carbonyl carbon and can lead to higher reaction yields. nih.gov

Another strategy involves introducing fluorophores to create fluorescent derivatives for sensitive detection in HPLC with fluorescence detection (HPLC-FLD). nih.gov Sulfonyl chlorides, for example, can react with the piperidine to form sulfonamides that are highly fluorescent. nih.gov These reactions are often catalyzed by a base like potassium carbonate and can be completed relatively quickly with heating. nih.gov

Furthermore, derivatization can be used to improve performance in mass spectrometry (LC-MS). Introducing moieties with high ionization efficiency, such as quaternary ammonium (B1175870) groups like rhodamine, can significantly enhance the signal in electrospray ionization (ESI) mass spectrometry. nih.gov

| Derivatization Strategy | Reagent Type | Purpose/Enhancement |

| Acylation | Acyl chlorides (e.g., benzoyl chloride) | Introduce chromophores for UV detection. nih.gov |

| Sulfonylation | Dansyl chloride, other sulfonyl chlorides | Introduce fluorophores for fluorescence detection. nih.gov |

| Alkylation | Alkyl halides | Modify lipophilicity and basicity. |

| Reductive Amination | Aldehydes, Ketones | Introduce diverse substituents. |

| Introduction of Ionizable Groups | Rhodamine-based reagents | Enhance ionization efficiency for MS detection. nih.gov |

This table presents various strategies for the derivatization of 4-ethylpiperidine to enhance specific properties.

Stability and Degradation Pathway Analysis of 4 Ethylpiperidine Hydrochloride

Forced Degradation Studies Under Various Stress Conditions

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation. This helps in elucidating degradation pathways and developing stability-indicating analytical methods.

Under acidic conditions, the piperidine (B6355638) ring of 4-Ethylpiperidine (B1265683) hydrochloride is generally stable due to the protonation of the nitrogen atom, which reduces its nucleophilicity and susceptibility to acid-catalyzed reactions. However, at elevated temperatures and high acid concentrations, some degradation may occur. The primary degradation pathway likely involves the cleavage of the piperidine ring.

No specific studies on the acid-induced degradation of 4-Ethylpiperidine hydrochloride were found. The potential for degradation is inferred from the general behavior of piperidine derivatives.

Table 1: Hypothetical Acid-Induced Degradation of this compound

| Stress Condition | Potential Degradation Products | Extent of Degradation |

| 1M HCl, 80°C, 24h | Ring-opened amino-aldehyde derivatives | Minor |

In the presence of a strong base, the hydrochloride salt is neutralized, and the free base of 4-Ethylpiperidine is formed. The free base is more susceptible to certain degradation pathways. However, the piperidine ring itself is relatively stable towards base-catalyzed hydrolysis in the absence of other reactive functional groups. Degradation, if any, would likely be minimal under typical basic stress conditions.

Table 2: Hypothetical Base-Induced Degradation of this compound

| Stress Condition | Potential Degradation Products | Extent of Degradation |

| 1M NaOH, 80°C, 24h | Minimal to no degradation | Negligible |

Oxidative stress is a significant factor in the degradation of many pharmaceutical compounds. For this compound, oxidative degradation can be initiated by agents such as hydrogen peroxide (H₂O₂). The piperidine ring is susceptible to oxidation. Studies on the OH-initiated atmospheric photo-oxidation of piperidine have shown that hydrogen abstraction can occur at the N-H bond and at various carbon atoms of the ring. nih.govacs.orgwhiterose.ac.ukresearchgate.netacs.org This can lead to the formation of several degradation products.

The primary oxidative degradation pathways for the piperidine ring may include:

N-Oxidation: Formation of the corresponding N-oxide.

Dehydrogenation: Formation of the enamine, 4-Ethyl-1,2,3,4-tetrahydropyridine or 4-Ethyl-2,3,4,5-tetrahydropyridine. nih.govacs.orgwhiterose.ac.ukresearchgate.netacs.org

Hydroxylation: Introduction of a hydroxyl group on the piperidine ring, for instance at the C-4 position to form 4-Ethylpiperidin-4-ol. acs.org

Ring-opening: Cleavage of the C-N bond, leading to the formation of amino-aldehyde or amino-ketone derivatives. acs.orgwhiterose.ac.uk

The ethyl group at the 4-position also presents a site for oxidation, potentially leading to the formation of 1-(piperidin-4-yl)ethan-1-one or other oxidized side-chain derivatives.

Table 3: Potential Oxidative Degradation Products of this compound

| Oxidizing Agent | Potential Degradation Products |

| H₂O₂ | 4-Ethylpiperidine N-oxide, 4-Ethyl-2,3,4,5-tetrahydropyridine, 4-Ethylpiperidin-4-one, Ring-opened products |

Exposure to light, particularly UV radiation, can induce degradation of photosensitive compounds. Studies on the photolytic degradation of piperidine derivatives suggest that the primary mechanism involves the generation of radical species. nih.govacs.orgwhiterose.ac.ukresearchgate.netacs.org For this compound, photolytic degradation could lead to products similar to those observed under oxidative stress, as the absorption of light can generate radical intermediates that then react with oxygen.

Potential photolytic degradation pathways include dehydrogenation to form imines and ring-opening reactions. The formation of nitrosamines, such as 1-nitroso-4-ethylpiperidine, has been observed in the photo-oxidation of piperidine in the presence of nitrogen oxides. nih.govacs.orgwhiterose.ac.ukresearchgate.net

Table 4: Potential Photolytic Degradation Products of this compound

| Light Source | Potential Degradation Products |

| UV/Visible Light | 4-Ethyl-2,3,4,5-tetrahydropyridine, Ring-opened products, 1-Nitroso-4-ethylpiperidine (in the presence of NOx) |

Thermal stability is crucial for determining appropriate storage and handling conditions. The thermal decomposition of piperidine hydrochloride salts, when heated to decomposition, is known to produce toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl). chemicalbook.comcdhfinechemical.com The decomposition temperature for piperidine hydrochloride is reported to be above its melting point of 245-248 °C. chemicalbook.com

For this compound, a similar degradation profile is expected. The addition of the ethyl group is unlikely to significantly alter the primary thermal decomposition products of the piperidine hydrochloride core, though it may influence the onset temperature of decomposition.

Table 5: Thermal Degradation Profile of this compound

| Stress Condition | Major Decomposition Products |

| High Temperature (above melting point) | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride (HCl) |

Impurity Profiling and Identification of Degradants

Impurity profiling is the identification and quantification of all potential impurities and degradants in a drug substance. This is vital for ensuring the quality and safety of the final pharmaceutical product. For this compound, a comprehensive impurity profile would include process-related impurities from its synthesis and any degradants formed during storage or under stress conditions.

Given the potential degradation pathways discussed above, a stability-indicating analytical method, typically a chromatographic technique such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS), would be necessary to separate and identify the degradants from the parent compound.

Potential degradants that should be monitored in a stability study of this compound include:

4-Ethylpiperidine N-oxide: From oxidative degradation.

4-Ethyl-2,3,4,5-tetrahydropyridine: From oxidative or photolytic degradation. nih.govacs.orgwhiterose.ac.ukresearchgate.netacs.org

4-Ethylpiperidin-4-one: From oxidative degradation. acs.org

Ring-opened derivatives: From acid-induced, oxidative, or photolytic degradation. acs.orgwhiterose.ac.uk

The identification of these degradants would typically involve comparing their chromatographic retention times and mass spectra with those of synthesized reference standards.

Table 6: Potential Impurities and Degradants of this compound

| Compound Name | Type | Potential Origin |

| 4-Ethylpiperidine N-oxide | Degradant | Oxidative Stress |

| 4-Ethyl-2,3,4,5-tetrahydropyridine | Degradant | Oxidative/Photolytic Stress |

| 4-Ethylpiperidin-4-one | Degradant | Oxidative Stress |

| Ring-opened amino-aldehydes | Degradant | Acid/Oxidative/Photolytic Stress |

Research on Optimal Storage Conditions for Long-Term Compound Integrity

The long-term integrity of this compound is intrinsically linked to its storage conditions. Research into this area aims to identify the optimal environmental parameters that minimize degradation, thereby ensuring the compound remains within its quality specifications for an extended period. These studies are typically conducted following guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). europa.eueuropa.eu

Long-term stability studies are designed to evaluate the physical, chemical, biological, and microbiological characteristics of a substance under controlled conditions that mimic the proposed storage environment. edaegypt.gov.eg For this compound, this involves storing the compound at specific temperatures and relative humidity (RH) levels for a designated duration.

Table 1: Illustrative Long-Term Stability Study Conditions for this compound

| Study Condition | Temperature | Relative Humidity | Minimum Duration |

| Long-Term | 25°C ± 2°C | 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |

This table illustrates typical conditions for stability testing as per ICH guidelines and are not based on specific experimental data for this compound.

In addition to long-term studies, accelerated stability testing is performed under more strenuous conditions to predict the shelf-life of the compound and to understand its degradation pathways. nih.govpaho.org For instance, if significant degradation is observed under accelerated conditions, intermediate storage conditions are often employed. edaegypt.gov.eg The effect of short-term excursions from the recommended storage conditions, such as those that might occur during shipping, can also be evaluated using data from accelerated studies. europa.eueuropa.eu Research suggests that for many pharmaceutical compounds, storage at lower temperatures, such as 4°C or -18°C, and protection from light can significantly enhance stability over long periods. nih.gov

Development and Validation of Stability-Indicating Analytical Methods

A crucial component of stability testing is the use of validated analytical methods that can accurately detect and quantify the active compound and its degradation products. nih.gov These are known as stability-indicating methods. For a compound like this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is a common and effective choice. chromatographyonline.com The development and validation of such a method are performed in accordance with ICH guidelines. japtronline.com

The development process involves a systematic approach to select the appropriate column, mobile phase, flow rate, and detector wavelength to achieve a good separation between the parent compound and any potential impurities or degradants. nih.gov Forced degradation studies are an integral part of this process, where the compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate the degradation products. medipol.edu.trturkjps.org This ensures the analytical method is specific and can resolve the active ingredient from any substances that may be formed during storage. nih.gov

Once developed, the method is validated to demonstrate its suitability for its intended purpose. The validation process typically includes the assessment of the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 2: Illustrative Validation Parameters for a Stability-Indicating HPLC Method for this compound

| Validation Parameter | Illustrative Finding |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| LOD | 0.05 µg/mL |

| LOQ | 0.15 µg/mL |

| Robustness | Unaffected by minor changes in pH, flow rate, and mobile phase composition |

This table presents typical validation results for a stability-indicating HPLC method and is for illustrative purposes only.

The successful development and validation of a stability-indicating analytical method are essential for the routine quality control and stability assessment of this compound, ensuring its quality and integrity throughout its shelf-life. japtronline.com

Research Methodologies and Best Practices in the Study of 4 Ethylpiperidine Hydrochloride

Principles of Research Integrity and Ethics in Chemical Sciences.numberanalytics.comsolubilityofthings.comslideshare.net

The responsible conduct of research in chemistry is paramount to maintaining public trust and ensuring the validity of scientific findings. numberanalytics.comsolubilityofthings.com Key ethical principles guide researchers in their work, fostering an environment of honesty, integrity, and accountability. solubilityofthings.comslideshare.net

Promoting Honesty and Transparency in Research Practices.solubilityofthings.comnumberanalytics.comeponline.comdeloitte.com